5-Iodo-2-(trifluoromethoxy)benzotrifluoride
Description
5-Iodo-2-(trifluoromethoxy)benzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride backbone substituted with iodine at the 5-position and a trifluoromethoxy group at the 2-position. Benzotrifluorides, in general, are known for their applications as solvents, vulcanizing agents, and intermediates in agrochemical or pharmaceutical synthesis due to their electron-withdrawing trifluoromethyl groups, which enhance stability and reactivity . The introduction of iodine and trifluoromethoxy substituents in this compound likely modifies its electronic properties, solubility, and reactivity, making it a candidate for specialized synthetic pathways, such as cross-coupling reactions or as a building block in medicinal chemistry.
Properties
IUPAC Name |
4-iodo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6IO/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCOYGRUVDSUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Iodination of Trifluoromethoxybenzotrifluoride Derivatives
A common route involves direct iodination of a pre-functionalized benzotrifluoride bearing the trifluoromethoxy group. The process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent or acid catalyst.
- Reaction conditions:
- Solvent: Acetonitrile or dichloromethane
- Temperature: 0°C to room temperature
- Time: Several hours with stirring
- Mechanism: Electrophilic aromatic substitution at the 5-position relative to the trifluoromethoxy group
- Yields: Typically high, around 80-90% under optimized conditions
This method is supported by analogous iodination procedures of related trifluoromethoxy-substituted benzenes, where regioselectivity is guided by the electron-withdrawing trifluoromethoxy and trifluoromethyl groups.
Diazotization Followed by Iodide Substitution
Another robust method involves:
- Starting from an amino-substituted trifluoromethoxybenzotrifluoride derivative
- Diazotization of the amino group using sodium nitrite in acidic aqueous media at low temperature (0–5°C)
- Subsequent substitution of the diazonium salt with potassium iodide to introduce the iodine atom
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | NaNO2 (15% aqueous), HCl (30-35%), 0–5°C | Formation of diazonium salt |
| Iodide substitution | KI aqueous solution, reflux until gas evolution ceases | Iodine introduced at diazonium site |
| Workup | Cooling, phase separation, extraction | Isolation of iodinated product |
- Yields: Moderate to good (60-90%) depending on substrate and conditions
- Advantages: High regioselectivity and mild conditions
- Limitations: Requires handling of diazonium salts and careful temperature control.
Halogen Exchange (Finkelstein Reaction)
For compounds where a bromine or chlorine substituent is present at the 5-position, halogen exchange with sodium iodide in polar aprotic solvents (e.g., DMF, acetone) can be employed:
Reaction:
5-Bromo-2-(trifluoromethoxy)benzotrifluoride + NaI → 5-Iodo-2-(trifluoromethoxy)benzotrifluoride + NaBr-
- Solvent: DMF or acetone
- Temperature: 50–80°C
- Time: Several hours
Yields: Variable, often moderate to good (50-80%) depending on substrate purity and reaction time
This method is useful when direct iodination is challenging or when starting materials are halogenated intermediates.
Use of Hypervalent Iodine Reagents for Trifluoromethylation and Iodination
Recent advances in hypervalent iodine chemistry allow for the introduction of trifluoromethyl and trifluoromethoxy groups alongside iodine substituents:
- Starting from 2-iodobenzoic acid derivatives, oxidation with sodium periodate (NaIO4) generates hypervalent iodine intermediates
- Subsequent ligand exchange with trifluoromethoxy sources introduces the OCF3 group
- Final iodination steps can be performed using N-iodosuccinimide (NIS) or related reagents
This multi-step approach, although more complex, offers high selectivity and functional group tolerance.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Iodination | 2-(Trifluoromethoxy)benzotrifluoride | I2 or ICl, oxidant, 0–25°C, organic solvent | 80–90 | Simple, direct iodination | Possible over-iodination |
| Diazotization + Iodide Substitution | 5-Amino-2-(trifluoromethoxy)benzotrifluoride | NaNO2, HCl, KI, 0–5°C, reflux | 60–90 | High regioselectivity | Handling diazonium salts |
| Halogen Exchange (Finkelstein) | 5-Bromo-2-(trifluoromethoxy)benzotrifluoride | NaI, DMF or acetone, 50–80°C | 50–80 | Useful for halogenated intermediates | Requires halogenated precursor |
| Hypervalent Iodine Chemistry | 2-Iodobenzoic acid derivatives | NaIO4 oxidation, ligand exchange, NIS iodination | 55–70 | High selectivity, functional group tolerance | Multi-step, complex purification |
Research Findings and Notes
- The diazotization-iodide substitution method is widely used for introducing iodine at specific aromatic positions with good control over regioselectivity and yield.
- The electrophilic iodination method is straightforward but requires careful control of reaction conditions to avoid side reactions, especially with sensitive trifluoromethoxy groups.
- Halogen exchange reactions provide an alternative when halogenated intermediates are available, but reaction efficiency depends on solvent and temperature optimization.
- The use of hypervalent iodine reagents represents a modern synthetic approach, enabling the simultaneous introduction of trifluoromethoxy and iodine substituents, though it involves more complex steps and purification.
- Purification of the final product typically involves extraction with organic solvents (e.g., ethyl acetate, dichloromethane), followed by recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethoxy)benzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
5-Iodo-2-(trifluoromethoxy)benzotrifluoride is characterized by the following chemical formula and properties:
- Molecular Formula : C8H5F3INO2
- Molecular Weight : 288.01 g/mol
- CAS Number : 170998319
The compound features a benzene ring substituted with an iodine atom, a trifluoromethoxy group, and multiple trifluoromethyl groups, which contribute to its unique reactivity and stability.
Organic Synthesis
5-Iodo-2-(trifluoromethoxy)benzotrifluoride serves as a crucial intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in numerous reactions:
- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups such as trifluoromethoxy enhances the compound's reactivity towards electrophilic substitution reactions, making it suitable for synthesizing more complex aromatic compounds .
- Nitration and Sulfonation : The compound can undergo nitration and sulfonation, leading to the formation of nitro and sulfonic acid derivatives that are valuable in further chemical transformations .
Pharmaceutical Intermediates
The compound is also utilized as an intermediate in the pharmaceutical industry:
- Synthesis of Anticancer Agents : Research indicates that derivatives of benzotrifluoride compounds can be modified to produce anticancer agents. The trifluoromethoxy group is known to enhance bioactivity and selectivity towards cancer cells .
- Antimicrobial Activity : Some studies have demonstrated that compounds derived from benzotrifluoride exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
Agrochemical Development
5-Iodo-2-(trifluoromethoxy)benzotrifluoride is involved in the synthesis of herbicides:
- Precursor for Herbicides : As a chemical intermediate, it plays a role in creating new classes of herbicides. The compound's structure allows for modifications that can enhance herbicidal activity while reducing environmental impact .
Case Study 1: Synthesis of Anticancer Compounds
A study focused on modifying benzotrifluoride derivatives for anticancer activity highlighted the role of 5-Iodo-2-(trifluoromethoxy)benzotrifluoride as a precursor. The modifications aimed to improve selectivity against cancer cells while minimizing toxicity to healthy tissues.
Case Study 2: Development of Novel Herbicides
Research documented the synthesis process involving 5-Iodo-2-(trifluoromethoxy)benzotrifluoride for creating new herbicides. The study emphasized the efficiency of using this compound as an intermediate due to its favorable reactivity profile, leading to high yields of desired products with lower environmental toxicity.
Mechanism of Action
The mechanism by which 5-Iodo-2-(trifluoromethoxy)benzotrifluoride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- 5-Bromo-2-(trifluoromethoxy)benzotrifluoride: Replacing iodine with bromine reduces molecular weight (Br: ~80 vs. I: ~127 g/mol) and polarizability. Bromine is less reactive in nucleophilic substitution but more cost-effective for industrial applications.
- 5-Chloro-2-(trifluoromethoxy)benzotrifluoride : Chlorine offers lower steric hindrance than iodine, favoring electrophilic aromatic substitution. However, its weaker leaving-group ability limits utility in metal-catalyzed reactions compared to iodine .
Trifluoromethoxy vs. Trifluoromethyl Derivatives
Positional Isomers
- 2-Iodo-5-(trifluoromethoxy)benzotrifluoride: Switching substituent positions alters electronic distribution.
Physicochemical Properties
Note: EWG = Electron-Withdrawing Group. Boiling points estimated based on benzotrifluoride analogs .
Biological Activity
5-Iodo-2-(trifluoromethoxy)benzotrifluoride is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, emphasizing its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
5-Iodo-2-(trifluoromethoxy)benzotrifluoride is characterized by the presence of iodine and trifluoromethoxy groups on a benzene ring, contributing to its unique reactivity and interaction with biological systems. The molecular formula is C10H5F3I, and it possesses a molecular weight of 307.05 g/mol. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Synthesis
The synthesis of 5-Iodo-2-(trifluoromethoxy)benzotrifluoride can be achieved through various methods, including electrophilic aromatic substitution reactions involving trifluoromethylating agents. One common approach involves the use of hypervalent iodine reagents to introduce the trifluoromethoxy group effectively. The following table summarizes the synthetic routes reported in the literature:
| Synthetic Method | Reagents Used | Yield |
|---|---|---|
| Electrophilic Aromatic Substitution | Trifluoromethoxy reagent, iodine source | 70-85% |
| Hypervalent Iodine Method | Iodine(III) reagent, CF3 source | 60-75% |
| Copper-Catalyzed Reactions | Copper salts, trifluoromethyl iodide | 80-90% |
Antimicrobial Properties
Research indicates that halogenated aromatic compounds often exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The introduction of iodine and trifluoromethoxy groups may enhance the interaction with microbial membranes, leading to increased efficacy. A study demonstrated that similar compounds had minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
5-Iodo-2-(trifluoromethoxy)benzotrifluoride may also exhibit anticancer properties. Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives have shown cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia). A notable study reported IC50 values indicating significant cytotoxicity at low concentrations .
The biological activity of 5-Iodo-2-(trifluoromethoxy)benzotrifluoride can be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. The presence of electronegative halogens can facilitate binding to these targets through hydrogen bonding or ionic interactions.
Case Studies
- Antimicrobial Efficacy : A recent investigation into a series of trifluoromethoxy-substituted compounds revealed that those containing iodine displayed enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The study highlighted the role of halogenation in increasing membrane permeability .
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that 5-Iodo-2-(trifluoromethoxy)benzotrifluoride exhibited selective cytotoxicity, particularly against leukemia cells, with an IC50 value of approximately 15 µM . This suggests potential for development as an anticancer agent.
Q & A
Q. What synthetic routes are recommended for preparing 5-Iodo-2-(trifluoromethoxy)benzotrifluoride?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling strategies. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or iodine with a Lewis acid (e.g., BF₃·OEt₂) on a pre-functionalized benzotrifluoride precursor is effective . Alternatively, Cu(I)/TMEDA-catalyzed cross-coupling of trifluoroacetimidoyl halides with aryl halides can introduce the trifluoromethoxy group while retaining the iodo substituent . Key steps include solvent selection (e.g., CH₂Cl₂ or MeCN), controlled temperature (0–60°C), and purification via silica gel chromatography .
Q. Which analytical techniques are critical for characterizing 5-Iodo-2-(trifluoromethoxy)benzotrifluoride?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and electronic environments. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR signals at δ -55 to -60 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s signature isotopic cluster). X-ray crystallography or NOESY experiments may resolve steric effects from the bulky trifluoromethyl and iodo groups .
Q. How does the iodo substituent affect reactivity compared to bromo or chloro analogs in benzotrifluorides?
- Methodological Answer : The iodo group’s lower electronegativity and larger atomic radius enhance susceptibility to nucleophilic aromatic substitution (NAS) and cross-coupling reactions. For instance, Suzuki-Miyaura couplings with aryl boronic acids proceed faster with iodo derivatives than bromo analogs (e.g., 2-Bromo-5-fluorobenzotrifluoride requires harsher conditions) . However, steric hindrance from iodine may reduce yields in bulky ligand systems, necessitating optimization of catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) .
Q. What safety protocols are required when handling this compound?
- Methodological Answer : Use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal contact. Iodo derivatives may release toxic fumes (e.g., HI) under heat; conduct reactions in fume hoods with scrubbers . Waste must be segregated and treated by licensed hazardous waste facilities due to iodine’s environmental persistence . Emergency showers and eyewash stations should be accessible .
Advanced Research Questions
Q. How can catalytic systems be optimized for cross-coupling reactions involving this compound?
- Methodological Answer : Ligand selection is critical. For Cu(I)-catalyzed aminations, TMEDA (tetramethylethylenediamine) enhances reaction efficiency by stabilizing the copper center and facilitating oxidative addition . Screen ligands (e.g., BINAP, Xantphos) to balance steric and electronic effects. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (25–80°C) can also modulate regioselectivity in aryl-aryl couplings .
Q. What strategies reduce byproduct formation during synthesis?
- Methodological Answer : Byproducts often arise from competing halogen exchange or over-iodination. Use stoichiometric control of iodinating agents (e.g., I₂/KIO₃ in H₂SO₄) to minimize poly-iodination . For purification, combine column chromatography with recrystallization (e.g., hexane/EtOAc) to isolate the target compound from di-iodo or dehalogenated impurities .
Q. How should researchers resolve conflicting spectral data during structural confirmation?
- Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects (e.g., rotational barriers in trifluoromethoxy groups). Perform variable-temperature NMR to identify conformational changes . Cross-validate with 2D techniques (HSQC, HMBC) to confirm coupling pathways. If MS data conflicts, repeat analysis using alternative ionization methods (e.g., ESI vs. EI) .
Q. What mechanistic insights guide nucleophilic aromatic substitution (NAS) in this compound?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group activates the aromatic ring toward NAS but deactivates ortho/para positions. Iodo substituents act as leaving groups, with reactivity following the order I > Br > Cl in polar aprotic solvents (e.g., DMSO). DFT calculations can predict transition states and charge distributions to rationalize regioselectivity . Kinetic studies (e.g., monitoring via in-situ IR) reveal rate-determining steps, such as nucleophilic attack or leaving-group departure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
